Sonogashira Coupling Efficiency: 2-Bromo-5-ethynylpyridine vs. 5-Bromo-2-ethynylpyridine Regioisomer
2-Bromo-5-ethynylpyridine is synthesized from 2-Bromo-5-iodopyridine via Sonogashira coupling with TMS-acetylene, achieving an 81% isolated yield after one-pot deprotection and recrystallization . In contrast, the regioisomer 5-Bromo-2-ethynylpyridine (CAS 111770-86-6) presents the ethynyl group ortho to the pyridine nitrogen and the bromine para, a substitution pattern that alters the electronics of the cross-coupling and may necessitate different reaction conditions or result in different yield outcomes due to altered steric and electronic factors [1].
| Evidence Dimension | Sonogashira coupling synthetic yield from halogenated precursor |
|---|---|
| Target Compound Data | 81% isolated yield (from 2-Bromo-5-iodopyridine) |
| Comparator Or Baseline | 5-Bromo-2-ethynylpyridine (regioisomer) — no direct comparative yield data available; different substitution pattern |
| Quantified Difference | Not applicable — regioisomer with different reactivity profile |
| Conditions | CuI, Pd(PPh₃)₄, Et₃N in toluene at 60°C; one-pot TMS deprotection |
Why This Matters
The documented 81% yield provides a benchmark for synthetic feasibility, while the ortho-bromine/para-ethynyl arrangement offers predictable orthogonal reactivity not available from the regioisomer.
- [1] ChemWhat. (n.d.). 5-Bromo-2-ethynylpyridine (CAS 111770-86-6). Product Reference. View Source
